2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide
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Overview
Description
2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide typically involves the reaction of 4-(hydroxymethyl)phenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-(carboxymethyl)phenoxy]-N-methylacetamide.
Reduction: Formation of 2-[4-(hydroxymethyl)phenoxy]-N-methylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide group can contribute to the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
- 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Uniqueness
2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
JGCFHMHXCZTRER-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CO |
Origin of Product |
United States |
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